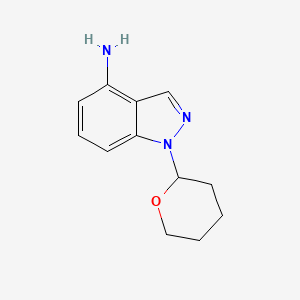

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine

Overview

Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine is a chemical compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring

Preparation Methods

The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzonitrile with tetrahydropyran-2-carbaldehyde in the presence of a base can lead to the formation of the desired indazole derivative. The reaction conditions typically involve heating the mixture in a suitable solvent such as ethanol or methanol .

Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups on the indazole ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkyl derivatives .

Scientific Research Applications

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, the compound is explored for drug development. Its derivatives may serve as lead compounds for the design of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression .

Comparison with Similar Compounds

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine can be compared with other similar compounds, such as:

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester: This compound also contains a tetrahydropyran group but differs in the heterocyclic ring structure and functional groups.

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-ylboronic acid: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.

The uniqueness of this compound lies in its specific indazole ring system combined with the tetrahydropyran group, which imparts unique reactivity and potential for diverse applications.

Biological Activity

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine is a compound with significant potential in medicinal chemistry, particularly in the context of anticancer and other therapeutic applications. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C12H15N3O

- Molecular Weight : 217.27 g/mol

- CAS Number : 1053655-57-4

- Purity : Minimum 95% .

Anticancer Properties

Recent studies have highlighted the compound's ability to inhibit various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 0.77 | EGFR-TK inhibition |

| HT-29 | 1.13 | Induces apoptosis and inhibits cell proliferation |

| MiaPaCa2 | 1.32 | Induces apoptosis |

The compound exhibits strong inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in many cancers. For instance, it has shown an IC50 value of 0.77 μM against the A549 lung cancer cell line, indicating potent activity compared to standard treatments .

Other Biological Activities

Beyond its anticancer properties, this compound has been evaluated for other biological activities, including antimicrobial and anti-inflammatory effects.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the side chains significantly influence the biological activity of indazole derivatives. The presence of heteroatoms and specific functional groups enhances binding affinity to target proteins such as EGFR.

Synthesis and Evaluation

A study conducted by researchers synthesized several derivatives of indazole, including this compound. These compounds were tested for their cytotoxic effects on various cancer cell lines, demonstrating that structural modifications can lead to improved efficacy .

Molecular Docking Studies

Molecular docking studies have revealed that this compound binds effectively to the active site of EGFR, supporting its role as a potential therapeutic agent against EGFR-dependent tumors . The docking scores correlate well with the observed biological activities, suggesting a strong interaction between the compound and the receptor.

Properties

IUPAC Name |

1-(oxan-2-yl)indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUKYBXQNXUXQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=CC=CC(=C3C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656784 | |

| Record name | 1-(Oxan-2-yl)-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053655-57-4 | |

| Record name | 1-(Oxan-2-yl)-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.